2-Chloro-1-(difluoromethyl)-4-fluorobenzene
Overview
Description
2-Chloro-1-(difluoromethyl)-4-fluorobenzene is an organic compound characterized by the presence of chlorine, fluorine, and a difluoromethyl group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene typically involves halogenation reactions. One common method is the chlorination of 1-(difluoromethyl)-4-fluorobenzene using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl₃). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. Continuous flow reactors and advanced catalyst systems are employed to enhance the efficiency and yield of the reaction. The use of automated control systems helps maintain consistent reaction conditions, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(difluoromethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Typical reagents include nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 2-Chloro-1-(difluoromethyl)-4-fluorobenzoic acid
Reduction: 2-Chloro-1-(difluoromethyl)-4-fluorotoluene
Substitution: 2-Chloro-1-(difluoromethyl)-4-fluoronitrobenzene
Scientific Research Applications
2-Chloro-1-(difluoromethyl)-4-fluorobenzene finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-Chloro-1-(difluoromethyl)-4-fluorobenzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Chloro-1-(difluoromethyl)-3-fluorobenzene
2-Chloro-1-(difluoromethyl)-3,4-difluorobenzene
2-Chloro-1-(difluoromethyl)-3,5-difluorobenzene
Uniqueness: 2-Chloro-1-(difluoromethyl)-4-fluorobenzene is unique due to its specific arrangement of halogen atoms, which influences its reactivity and physical properties. This arrangement allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBUYSAQGBJZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375610 | |
Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-83-3 | |
Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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